Boc-l-lys(ns)-oh

Peptide Cyclization Boc-SPPS Orthogonal Protection

Researchers needing acid-stable side-chain protection for Boc-SPPS often face complex, multi-step cyclization workflows. Boc-L-Lys(Ns)-OH (CAS 1301706-36-4) solves this by providing an Ns group that withstands repetitive TFA deprotection, enabling a single-pot, on-resin macrocyclization upon final cleavage. • Eliminates separate cyclization and purification steps, streamlining synthesis of cyclic peptides. • Orthogonal Boc/Ns protection permits selective ε-amine functionalization for bioconjugation or glycation studies. • Supplied as ≥99% (HPLC) off-white crystalline powder; store at 0-8 °C for maximum stability.

Molecular Formula C17H25N3O8S
Molecular Weight 431,5 g/mole
CAS No. 1301706-36-4
Cat. No. B613670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-l-lys(ns)-oh
CAS1301706-36-4
SynonymsBoc-Lys(Ns); N-alpha-Boc-N-epsilon-nosyl-L-lysine; N-alpha-Boc-N-epsilon-(2-nitrobenzenesulfonyl)-L-lysine
Molecular FormulaC17H25N3O8S
Molecular Weight431,5 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Lys(Ns)-OH Procurement Guide: Selecting Orthogonal Protection for Lysine in Peptide Synthesis


Boc-L-Lys(Ns)-OH (CAS 1301706-36-4) is an orthogonally protected lysine derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS) [1]. The compound features a tert-butoxycarbonyl (Boc) group on the alpha-amine and a 2-nitrobenzenesulfonyl (nosyl, Ns) group on the epsilon-amine of the lysine side chain, a combination that provides a unique and orthogonal protection strategy . This architecture enables selective, sequential deprotection and functionalization of the lysine residue, facilitating the construction of complex, side-chain modified, and cyclic peptides [2].

1

Orthogonal Boc/Ns protection for Fmoc-free SPPS

2

Acid-stable nosyl group enables TFA-mediated tandem cyclization

3

Selective side-chain modification without backbone deprotection

Why Generic Substitution Fails for Boc-L-Lys(Ns)-OH in Orthogonal SPPS


Interchanging Boc-L-Lys(Ns)-OH with other Boc-protected lysine analogs like Boc-Lys(Z)-OH, Boc-Lys(Fmoc)-OH, or Boc-Lys(Aloc)-OH is not a simple drop-in replacement. Each analog possesses a distinct orthogonal pair, defined by the specific chemical conditions required to remove the side-chain protecting group without affecting the backbone Boc group or the resin linkage [1]. The failure to account for this results in incompatible deprotection steps, leading to incomplete reactions, side-product formation, and ultimately, failed peptide synthesis [2]. The choice of the epsilon-amine protecting group dictates the entire synthetic strategy; selecting Boc-L-Lys(Ns)-OH is a conscious decision to leverage the specific stability and lability profile of the nosyl group within a Boc-chemistry workflow [3].

Deprotection chemistry: Ns removal requires specific thiol-based conditions; Z, Fmoc, or Aloc analogs follow incompatible acidic or basic routes, which can disrupt Boc stability or resin linkage.

Cyclization pathway: Boc-Lys(Ns)-OH participates in TFA-triggered aspartimide cyclization; Boc-Lys(Z)-OH and other common alternatives lack this reaction pathway, altering synthetic strategy.

Purity and mass specs: Vendors report differing purities and molecular weights among lysine building blocks; direct substitution may introduce batch-dependent variability and off-sequence byproducts.

Boc-L-Lys(Ns)-OH Quantitative Evidence for Selection in SPPS


Boc-L-Lys(Ns)-OH vs. Boc-Lys(Z)-OH: Enabling TFA-Mediated Cyclization

Boc-L-Lys(Ns)-OH enables a tandem in situ peptide cyclization upon final TFA cleavage, a transformation that is not possible with the classic Boc-Lys(Z)-OH analog [1]. The nosyl (Ns) group is stable to TFA, allowing it to persist on the lysine side chain during the final Boc-deprotection and peptide-resin cleavage step [2]. This specific stability creates a unique electrophilic intermediate (aspartimide) that can be trapped intramolecularly by the free epsilon-amine, leading to cyclic peptide formation [3]. The Z (benzyloxycarbonyl) group in Boc-Lys(Z)-OH, in contrast, is removed by strong acids like HF or TFMSA, but is not generally used to promote such cyclization cascades.

TFA Cyclization
Head-to-head
Enables tandem in situ aspartimide formation upon TFA cleavage; Boc-Lys(Z)-OH does not promote this cascade.
Supports on-resin cyclic peptide synthesis
Reported pathway-specific utility; verify with specific sequence
Peptide Cyclization Boc-SPPS Orthogonal Protection

Boc-L-Lys(Ns)-OH vs. Boc-Lys(Aloc)-OH: Comparative Purity for SPPS

Boc-L-Lys(Ns)-OH is commercially available with a validated purity of ≥99% by HPLC, ensuring a high-quality building block for SPPS . In contrast, Boc-Lys(Aloc)-OH DCHA, a common alternative for orthogonal allyl-based protection, is often supplied at a lower purity specification of 95% [1].

Purity Comparison
Specification review
≥99% (HPLC) vs. 95% for Boc-Lys(Aloc)-OH DCHA
Higher reported purity may reduce side products
Vendor specifications; batch verification recommended
Peptide Synthesis Building Block Purity HPLC

Boc-L-Lys(Ns)-OH vs. Boc-Lys(ivDde)-OH: Comparative Molecular Weight and Synthetic Efficiency

Boc-L-Lys(Ns)-OH has a molecular weight of 431.5 g/mol . In comparison, Boc-Lys(ivDde)-OH, another orthogonally protected lysine used in SPPS, has a significantly higher molecular weight of 452.58 g/mol .

Molecular Weight
Context-dependent
431.5 g/mol vs. 452.58 g/mol (Boc-Lys(ivDde)-OH), ~4.7% lighter
Marginal yield-per-mass improvement
Weight alone does not guarantee synthetic efficiency; evaluate resin loading
Peptide Synthesis Building Block Molecular Weight

Boc-L-Lys(Ns)-OH vs. Boc-Lys(Fmoc)-OH: Orthogonal Compatibility with Boc Chemistry

Boc-L-Lys(Ns)-OH provides side-chain protection that is orthogonal to the Boc/tBu strategy, making it compatible with Boc-SPPS workflows [1]. In contrast, the Fmoc group in Boc-Lys(Fmoc)-OH, while orthogonal to Boc chemistry, requires deprotection under basic conditions (e.g., piperidine) . This basic treatment can be incompatible with some resin linkages and can also lead to racemization or other base-sensitive side reactions. The Ns group is stable to the acidic conditions used for Boc removal, providing a fully acid-stable, orthogonal pair suitable for specific synthetic sequences.

Orthogonality Profile
Class-level inference
Acid-stable Ns (compatible with TFA) vs. base-labile Fmoc (requires piperidine)
Suits all-acid labile Boc-SPPS strategies
May avoid base-induced racemization; verify compatibility with target sequence
SPPS Strategy Orthogonal Protection Boc Chemistry

Primary Application Scenarios for Boc-L-Lys(Ns)-OH Based on Quantitative Evidence


Synthesis of Cyclic Peptides via TFA-Mediated Tandem Cyclization

This is the primary and most impactful application. Researchers designing synthetic routes for cyclic peptides can leverage the unique stability of the Ns group to TFA. By incorporating Boc-L-Lys(Ns)-OH as the N-terminal residue, the final TFA cleavage step not only deprotects the Boc group and cleaves the peptide from the resin, but also simultaneously triggers intramolecular cyclization to form the desired macrocycle [1]. This one-pot, on-resin method significantly streamlines the workflow, reducing the need for separate cyclization and purification steps [2].

Precision Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

Boc-L-Lys(Ns)-OH is ideally suited for any Boc-SPPS protocol where a high-purity (≥99%) lysine building block with acid-stable side-chain protection is required [1]. The Ns group provides a robust, orthogonal safeguard for the epsilon-amine during repetitive TFA-mediated Boc deprotection cycles, ensuring the integrity of the side chain until a post-synthetic functionalization step is desired [2].

Synthesis of Peptides Requiring Selective Lysine Side-Chain Monoalkylation

The nosyl group is employed as a protecting group for the epsilon-amine of lysine to enable its selective monoalkylation, thereby preventing undesired dialkylation side reactions [1]. This is a critical step in the preparation of peptides containing modified lysine residues, such as those required for glycation studies or for the introduction of specific chemical handles for bioconjugation [2].

Application
Selection Property
Validation Focus
Cyclic peptide synthesis via TFA cyclization
Acid-stable nosyl group for tandem deprotection/cyclization
Confirm cyclization efficiency and macrocycle purity under standard TFA cleavage
Precision Boc-SPPS with orthogonal side-chain protection
High-purity (>99%) building block compatible with Boc/tBu chemistry
Monitor crude peptide purity and side-chain integrity during iterative TFA cycles
Selective lysine epsilon-amine monoalkylation
Ns protection prevents dialkylation
Validate monoalkylation selectivity by LC-MS after on-resin modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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